2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c1-28-17-7-6-12(16-11-26-9-3-8-23-20(26)25-16)10-15(17)24-19(27)18-13(21)4-2-5-14(18)22/h2-11H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRXIDNIFRECGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrimidin-2-yl core[_{{{CITATION{{{2{Synthesis and Antimicrobial Evaluation of 2- (6-Imidazo [1,2-](https://www.mdpi.com/1422-8599/2022/1/M1331). This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and aldehydes[{{{CITATION{{{3{Synthesis, Characterization, and Anticancer Activity of Novel Imidazo 1,2-{{{CITATION{{{_1{[2-Amino-6-(2,6-Difluoro-Benzoyl)-Imidazo[1,2-a]Pyridin-3-Yl]-Phenyl ...](https://go.drugbank.com/drugs/DB04006).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one atom or group in the molecule with another[_{{{CITATION{{{_3{Synthesis, Characterization, and Anticancer Activity of Novel Imidazo 1,2-.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in subsequent reactions or applications.
Scientific Research Applications
It appears the query is for information on the applications of the chemical compound "2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide."
Based on the search results, here's what can be gathered:
- Basic Identification :
-
Related Compounds and Derivatives :
- Other benzamide derivatives and imidazopyrimidine compounds exist and have various applications. For example, there are 4-chloro-benzamides with potential as RET kinase inhibitors for cancer therapy . There are also studies on the synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives .
- Novel 2-(Pyridin-2-yl) pyrimidine derivatives have been studied for anti-fibrosis activity .
- Imidazo[1,2-a]pyrimidines :
- Benzamides :
Mechanism of Action
The mechanism by which 2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Research Findings
Imidazo-Fused Rings : The imidazo[1,2-a]pyrimidine core in the target compound may offer superior kinase binding compared to triazolo or pyridine derivatives due to nitrogen positioning .
Fluorination Impact : The 2,6-difluorophenyl group enhances metabolic stability and lipophilicity, a feature shared with flumetsulam but leveraged differently (herbicidal vs. kinase inhibition) .
Substituent Effects : Methoxy and imidazopyrimidine groups in the target compound likely improve solubility compared to bulkier substituents in ’s analog .
Biological Activity
The compound 2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, antibacterial properties, and potential mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 353.34 g/mol. The structure features a difluorophenyl group and an imidazo[1,2-a]pyrimidine moiety, which are critical for its biological activity.
Antiproliferative Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of imidazo[4,5-b]pyridine have shown promising results with IC50 values in the low micromolar range against colon carcinoma cells. Specifically:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10 | SW620 | 0.4 |
| 14 | HeLa | 0.7 |
| 8 | Multiple | 1.8–3.2 |
These findings suggest that the imidazo[1,2-a]pyrimidine structure may enhance cellular uptake and interaction with DNA, leading to growth inhibition in cancer cells .
Antibacterial Activity
While the primary focus has been on antiproliferative effects, some derivatives have also been evaluated for antibacterial properties. The antibacterial activity of compounds similar to This compound has been assessed against various Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 14 | E. coli | 32 |
| 10 | Staphylococcus aureus | Not significant |
The results indicate that while some derivatives exhibit moderate antibacterial activity, the primary therapeutic potential lies in their anticancer properties .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:
- DNA Intercalation : Similar compounds are known to intercalate into double-stranded DNA (dsDNA), disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cell proliferation pathways.
- Reactive Oxygen Species (ROS) Induction : Some derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A study conducted on a series of imidazo derivatives revealed that those with a substituted phenyl ring exhibited enhanced antiproliferative activity compared to unsubstituted analogs. Notably, compounds containing electron-withdrawing groups such as fluorine demonstrated improved potency against cancer cell lines .
Q & A
Q. What synthetic strategies are recommended for preparing 2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide?
The synthesis typically involves coupling a 2,6-difluorobenzoyl chloride derivative with an imidazo[1,2-a]pyrimidine-substituted aniline precursor. Key steps include:
- Amide bond formation : Reacting 3-(5-imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline with 2,6-difluorobenzoyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH, THF) .
- Characterization : Use -NMR to confirm regioselectivity, particularly for fluorine substituents (e.g., doublet splitting patterns at δ 7.2–7.8 ppm) and imidazo[1,2-a]pyrimidine protons (δ 8.1–8.5 ppm) .
- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- - and -NMR : Identify fluorine coupling patterns (e.g., ) and aromatic protons in the benzamide and imidazo[1,2-a]pyrimidine moieties .
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm) and methoxy C-O stretch (~1250 cm) .
- LC-MS : Verify molecular ion peaks ([M+H]) and fragmentation patterns to rule out byproducts .
Q. How can crystallographic data resolve ambiguities in molecular geometry?
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and packing interactions. For example:
- Unit cell parameters : Monoclinic systems (e.g., ) with ) are common for fluorinated benzamides .
- Hydrogen bonding : Fluorine atoms often participate in weak C–H···F interactions, influencing crystal stability .
Use SHELX programs for structure refinement, ensuring R-factors < 0.05 for high reliability .
Advanced Research Questions
Q. How can conflicting 1H^1 \text{H}1H-NMR data for fluorine-substituted aromatic protons be resolved?
Fluorine-proton coupling can lead to complex splitting patterns. Strategies include:
- Deuterated solvents : Use DMSO-d to minimize solvent interference and enhance resolution .
- Variable-temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotational isomerism) .
- 2D experiments : HSQC or HMBC correlations clarify connectivity between fluorine and adjacent protons .
Q. What mechanistic insights support this compound’s potential as a kinase inhibitor?
The imidazo[1,2-a]pyrimidine core mimics ATP-binding motifs in kinases (e.g., Fyn kinase). Key evidence includes:
- Docking studies : The methoxy group at the 2-position enhances hydrophobic interactions with kinase pockets .
- Enzyme assays : Measure IC values using fluorescence-based ADP-Glo™ assays, comparing inhibition against wild-type vs. mutant kinases .
- Selectivity profiling : Test against kinase panels (e.g., 50+ kinases) to identify off-target effects .
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Catalyst screening : Copper(II) acetate in DMSO improves C–H functionalization efficiency for imidazo[1,2-a]pyrimidine synthesis (yields up to 85%) .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) for amide coupling steps .
- Workflow automation : Use liquid handlers for precise reagent dispensing in multi-step protocols .
Q. What computational methods predict metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five) and cytochrome P450 interactions .
- Molecular dynamics (MD) : Simulate binding to human serum albumin to estimate plasma half-life .
- ToxCast data : Cross-reference EPA databases for hepatotoxicity flags related to fluorinated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
